Ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate
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Overview
Description
It has been reported to inhibit the release of histamine and leukotrienes from mast cells more effectively than disodium cromoglycate or Tranilast . This compound is primarily used in the treatment of respiratory diseases such as asthma.
Preparation Methods
The synthesis of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt involves several steps:
Combination of 4-nitroanthranilic acid with terephthalic acid: This reaction is facilitated by the half ester chloride, followed by hydrolysis to yield the nitro diacid.
Catalytic hydrogenation: The nitro diacid is then catalytically hydrogenated to produce the amino diacid.
Amidation and selective half-esterification: The amino diacid undergoes amidation and selective half-esterification through an oxazinone-type intermediate, which is opened by alcoholysis under basic conditions to afford the free acid form of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt.
Chemical Reactions Analysis
Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.
Substitution Reactions: It can participate in substitution reactions, particularly involving the carboxybenzamido and propionamidobenzoate groups.
Common Reagents and Conditions: Typical reagents include hydrogen for catalytic hydrogenation and alcohols for esterification. Basic conditions are often required for the alcoholysis step.
Major Products: The primary product is the free acid form of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt.
Scientific Research Applications
Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt has several scientific research applications:
Chemistry: It is used as a model compound in studies involving mast cell stabilization and histamine release inhibition.
Medicine: It is primarily researched for its potential in treating respiratory diseases such as asthma.
Industry: Its potential use in the pharmaceutical industry for developing new antiallergic medications is being explored.
Mechanism of Action
Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt exerts its effects by stabilizing mast cells and inhibiting the release of histamine and leukotrienes. The compound interacts with beta 2-receptor agonists, enhancing their relaxant effects on tracheal smooth muscle. This synergistic interaction suggests that the combination of ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt and beta 2-receptor agonists may provide therapeutic advantages in treating bronchial asthma .
Comparison with Similar Compounds
Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt is compared with other mast cell stabilizers such as disodium cromoglycate and Tranilast. While all three compounds inhibit histamine release, ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt has been reported to be more effective. Similar compounds include:
Disodium cromoglycate: A well-known mast cell stabilizer used in the treatment of asthma and allergic conditions.
Tranilast: Another antiallergic compound that inhibits the release of chemical mediators from mast cells.
Ketotifen: A mast cell stabilizer and antihistamine used to prevent asthma attacks and allergic reactions.
Ethyl 2-(4-carboxybenzamido)-4-propionamidobenzoate sodium salt stands out due to its higher efficacy in inhibiting histamine and leukotriene release from mast cells .
Properties
CAS No. |
124391-91-9 |
---|---|
Molecular Formula |
C20H19N2NaO6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium;4-[[2-ethoxycarbonyl-5-(propanoylamino)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C20H20N2O6.Na/c1-3-17(23)21-14-9-10-15(20(27)28-4-2)16(11-14)22-18(24)12-5-7-13(8-6-12)19(25)26;/h5-11H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |
InChI Key |
IHDNHCGUVSXZNF-UHFFFAOYSA-M |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] |
Key on ui other cas no. |
124391-91-9 |
Synonyms |
AM 682 AM-682 ethyl 2-(4'-carboxybenzamido)-4-propionamidobenzoate |
Origin of Product |
United States |
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